2-Amino-3-azido-2-methylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120042-13-9 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-amino-3-azido-2-methylpropanoic acid |
InChI |
InChI=1S/C4H8N4O2/c1-4(5,3(9)10)2-7-8-6/h2,5H2,1H3,(H,9,10) |
InChI Key |
WDJUCIRNDRCXTL-UHFFFAOYSA-N |
SMILES |
CC(CN=[N+]=[N-])(C(=O)O)N |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)O)N |
Synonyms |
2-amino-3-azido-2-methyl-propanoic acid |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Amino 3 Azido 2 Methylpropanoic Acid and Analogous Azido Amino Acids
Enantioselective Synthesis Approaches
The creation of the chiral quaternary center in 2-amino-3-azido-2-methylpropanoic acid is a key synthetic hurdle. Two primary strategies have emerged as powerful tools for achieving high enantioselectivity: chiral auxiliary-mediated asymmetric induction and the stereocontrolled alkylation of isoserine derivatives.
The use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine serves as a robust and practical method for the asymmetric synthesis of α-amino acids. nih.govnih.gov This methodology allows for the preparation of a wide variety of α-amino acids, including those with quaternary centers, under mild conditions and on a relatively large scale. nih.gov
The general approach involves the formation of a square-planar Ni(II) complex from a chiral ligand (often derived from proline), an amino acid (like glycine or alanine), and a bifunctional linker. researchgate.net This complex enhances the C-H acidity at the α-carbon of the amino acid, facilitating stereoselective alkylation. For the synthesis of this compound, a Ni(II) complex of an alanine Schiff base can be utilized. The pre-existing methyl group of alanine becomes one of the α-substituents, and the subsequent alkylation with an appropriate electrophile introduces the second substituent, leading to the formation of a quaternary center. nih.gov
The diastereoselectivity of the alkylation is thermodynamically controlled and often proceeds with high fidelity. nih.gov After the alkylation step, the desired α,α-disubstituted amino acid is liberated from the chiral auxiliary by acidic hydrolysis. A significant advantage of this method is the ability to recover and reuse the chiral ligand, making the process more cost-effective and scalable. nih.govresearchgate.net
Table 1: Key Features of Ni(II) Schiff Base Complex Methodology
| Feature | Description |
|---|---|
| Chiral Auxiliary | Typically derived from (S)-N-benzylproline or similar chiral ligands. researchgate.net |
| Starting Amino Acid | Glycine for mono-alkylation, Alanine for access to quaternary centers. nih.gov |
| Key Intermediate | Square-planar Ni(II) complex enhancing α-proton acidity. nih.gov |
| Reaction | Highly diastereoselective alkylation of the complexed amino acid. nih.gov |
| Product Liberation | Acidic hydrolysis (e.g., 6N HCl) to release the amino acid. nih.gov |
| Advantages | High stereocontrol, mild conditions, scalability, and recyclable auxiliary. nih.govehu.es |
An alternative and effective strategy for constructing chiral β-amino acids with a quaternary α-stereocenter involves the stereoselective alkylation of isoserine derivatives. nih.govacs.orgnih.gov This method utilizes chiral bicyclic N,O-acetals formed from protected L-isoserine to direct the diastereoselective introduction of an alkyl group at the α-position. nih.govnih.gov
The alkylation of these chiral isoserine derivatives can proceed with either retention or inversion of configuration, depending on the relative stereochemistry of the bicyclic scaffold. nih.govacs.org This stereochemical outcome is influenced by the pyramidalization of the enolate intermediate formed during the reaction. nih.gov For the synthesis of a precursor to this compound, an isoserine derivative would be alkylated with a methylating agent.
Following the diastereoselective alkylation, acidic hydrolysis of the N,O-acetal yields the enantiopure α-alkylisoserine derivative. nih.gov The resulting hydroxymethyl group can then be further functionalized to introduce the azide (B81097) moiety. This methodology provides a powerful route to challenging β-amino acids bearing a quaternary α-carbon. nih.govacs.orgnih.gov
Azide Group Introduction Methodologies
The introduction of the azide group is a critical step in the synthesis of this compound. This can be achieved through various methods, with diazotransfer reactions and nucleophilic azidation being particularly prominent.
Diazotransfer reactions are a common and effective way to convert a primary amine into an azide. nih.govcam.ac.uk This transformation can be applied to α-amino acid precursors to install the azide functionality. The reaction typically involves treating the amino group with a diazotransfer reagent in the presence of a base. cam.ac.uk
A variety of diazotransfer reagents are available, with imidazole-1-sulfonyl azide and its salts being favored due to their enhanced safety profile compared to other reagents like triflyl azide. cam.ac.ukorganic-chemistry.org For instance, the synthesis of azido (B1232118) amino acids can be achieved by first performing a Hofmann rearrangement on an Fmoc-protected asparagine or glutamine to yield a diamino acid precursor, followed by a diazotransfer reaction on the newly formed primary amine. cam.ac.ukresearchgate.net This approach allows for the efficient, scalable, and often purification-free synthesis of azido amino acids suitable for peptide synthesis. cam.ac.uk
Table 2: Common Diazotransfer Reagents and Conditions
| Reagent | Conditions | Comments |
|---|---|---|
| Imidazole-1-sulfonyl azide hydrochloride | Biphasic: H2O, MeOH, CH2Cl2, pH 9 with K2CO3. cam.ac.uk | Safer alternative to triflyl azide, stable for storage. cam.ac.ukorganic-chemistry.org |
| Triflyl azide (TfN3) | Various, often with a copper catalyst. | Highly efficient but potentially explosive. |
The azide ion (N₃⁻) is an excellent nucleophile and can be used to introduce the azido group via nucleophilic substitution reactions. masterorganicchemistry.com This approach is particularly useful for precursors that contain a good leaving group, such as a halide or a sulfonate ester, at the position where the azide is to be introduced.
In the context of synthesizing this compound, a suitable precursor would be a 3-hydroxy-2-methylpropanoic acid derivative. The hydroxyl group can be converted into a good leaving group (e.g., by mesylation or tosylation), which is then displaced by the azide ion, typically using sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. masterorganicchemistry.com
Alternatively, the aziridine ring, a strained three-membered heterocycle, can be opened regioselectively by nucleophiles. A strategy involving an N-protected (aziridin-2-yl)methylphosphonate has been shown to undergo regioselective ring-opening with trimethylsilyl (B98337) azide to yield a 2-amino-3-azidopropylphosphonate derivative. nih.gov A similar strategy could be envisioned for carboxylic acid analogues.
Protective Group Chemistry in the Synthesis of this compound Derivatives (e.g., Fmoc, Boc)
The synthesis of complex amino acids like this compound requires the use of protecting groups to mask reactive functional groups, namely the amino and carboxyl moieties, to prevent unwanted side reactions. peptide.com The two most common N-terminal protecting groups used in peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.org
In the synthesis of azido amino acids, it is crucial that the protecting group strategy is compatible with the conditions used for azide introduction. For example, when using diazotransfer reactions, basic conditions can lead to the premature deprotection of the Fmoc group. cam.ac.uk Therefore, careful optimization of the reaction conditions, such as using a biphasic solvent system at a controlled pH, is necessary to achieve the desired transformation without loss of the protecting group. cam.ac.uk The Boc group, being acid-labile, is generally stable to the basic conditions of many diazotransfer reactions. nih.gov
Table 3: Comparison of Fmoc and Boc Protecting Groups
| Protecting Group | Chemical Name | Cleavage Condition | Key Features |
|---|---|---|---|
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile (e.g., Piperidine in DMF). americanpeptidesociety.org | Mild deprotection; widely used in automated SPPS. americanpeptidesociety.org |
| Boc | tert-Butyloxycarbonyl | Acid-labile (e.g., Trifluoroacetic acid - TFA). americanpeptidesociety.org | Requires harsher deprotection; useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org |
Multicomponent Reactions and Cascade Processes for Azido Amino Acid Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, highly efficient step. nih.gov These reactions are characterized by high atom economy, time efficiency, and reduced waste production, making them ideal for generating libraries of structurally diverse compounds. nih.gov In the context of azido amino acid synthesis, MCRs and subsequent cascade processes offer elegant and straightforward pathways to novel peptidomimetics and functionalized amino acid derivatives. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly prominent in this field due to their ability to create peptide-like scaffolds. nih.govbeilstein-journals.org
Isocyanide-Based Multicomponent Reactions (IMCRs)
The versatility of IMCRs allows for the incorporation of an azide functional group through various strategies, either by using an azide-bearing starting material or by introducing it in a subsequent, often one-pot, transformation.
Passerini Reaction
First reported by Mario Passerini in 1921, the Passerini reaction is a three-component reaction involving a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. beilstein-journals.orgwikipedia.org This reaction is highly versatile, tolerating a wide range of functional groups on each component. beilstein-journals.org A key strategy for synthesizing azido-containing structures is the use of α-azido aldehydes as the carbonyl component. This approach directly installs the azido group adjacent to the newly formed stereocenter. For instance, α-azido aldehydes have been successfully employed in Passerini reactions with various isocyanides and propiolic acids, yielding the corresponding three-component adducts in moderate to good yields. nih.gov These adducts are valuable intermediates that can undergo further transformations, such as intramolecular azide-alkyne cycloadditions. nih.gov
Table 1: Examples of Passerini Reactions in Azido Compound Synthesis This table is generated based on described reaction principles and is for illustrative purposes.
| Carbonyl Component | Isocyanide | Carboxylic Acid | Product Type |
|---|---|---|---|
| α-Azido aldehyde | tert-Butyl isocyanide | Propiolic acid | α-Acyloxy carboxamide with azide and alkyne moieties |
| 2-Azidobenzaldehyde | Phenyl isocyanide | Acetic acid | α-Acyloxy carboxamide with an azidophenyl group |
Ugi Reaction
The Ugi four-component reaction (U-4CR) is arguably the most prominent IMCR, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.govnih.gov This reaction is exceptionally effective for creating pseudo-peptides and peptidomimetics in a single step. nih.govmdpi.com The Ugi reaction allows for the introduction of an azide moiety by utilizing a starting material containing an azide group. For example, using an azido-functionalized carboxylic acid, such as 4-azidobenzoic acid, allows for the synthesis of peptidomimetics with a terminal azide group, which can then be used in subsequent bioconjugation reactions like "click" chemistry. beilstein-journals.org Similarly, bifunctional substrates like levulinic acid (which contains both a ketone and a carboxylic acid) can be used in a three-component Ugi reaction with amines and azido-functionalized isocyanides to generate complex heterocyclic pseudo-peptides. nih.gov
Table 2: Ugi Reaction Variations for Azido-Peptidomimetic Synthesis This table is generated based on described reaction principles and is for illustrative purposes.
| Carbonyl Component | Amine | Carboxylic Acid | Isocyanide | Product Type |
|---|---|---|---|---|
| Benzaldehyde | Benzylamine | 4-Azidobenzoic acid | tert-Butyl isocyanide | α-Acylamino amide with terminal azide |
| Acetone | Aniline | Phenylacetic acid | Azidoethyl isocyanide | α-Acylamino amide with azido side chain |
Cascade Processes
Cascade reactions, where the product of an initial reaction undergoes one or more subsequent transformations in the same pot, offer a significant increase in molecular complexity without the need for isolating intermediates. MCRs are excellent starting points for designing cascade sequences.
A powerful cascade strategy involves combining an MCR with a 1,3-dipolar cycloaddition. The initial MCR can be designed to generate a product containing both an azide and an alkyne moiety. beilstein-journals.org This intermediate can then undergo an intramolecular copper-catalyzed or thermally induced Huisgen cycloaddition ("click" reaction) to form a cyclic, triazole-containing peptidomimetic. beilstein-journals.orgnih.gov This MCR-cycloaddition cascade is a highly efficient method for creating constrained cyclic peptides, which are of significant interest in drug discovery due to their enhanced stability and receptor affinity. beilstein-journals.org
Another approach involves sequential reactions where the product of an MCR is subjected to further transformations. For example, a Passerini reaction using 2-azidobenzaldehyde can produce an intermediate that, through a subsequent Staudinger/aza-Wittig reaction sequence, can be converted into complex heterocyclic systems like quinazolines. mdpi.com Furthermore, enzymatic cascades have been developed for the synthesis of non-canonical amino acids. frontiersin.org A multi-enzyme system can convert L-amino acids into their corresponding keto acids, which are then stereoselectively aminated to produce enantiomerically pure D-amino acids. nih.gov This principle could potentially be adapted for the synthesis of chiral azido amino acids.
Reactivity and Transformational Chemistry of 2 Amino 3 Azido 2 Methylpropanoic Acid
Azide (B81097) Functional Group Reactivity
The azide moiety is a versatile functional group that can participate in a variety of highly specific and efficient chemical transformations. Its reactivity is central to the application of 2-Amino-3-azido-2-methylpropanoic acid in "click chemistry" and bioorthogonal ligation strategies.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.govnih.gov This reaction is prized for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the derivatization of complex biomolecules. peptide.com
In the context of this compound, the azide group can readily react with various alkyne-containing molecules to form stable triazole linkages. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. acs.org
General Reaction Scheme:

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a generic alkyne (R-C≡CH).
The resulting triazole ring is chemically stable and serves as a robust linker, connecting the amino acid scaffold to other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules.
Table 1: Examples of CuAAC Reactions with this compound
| Alkyne Reactant | Resulting Derivative | Potential Application |
|---|---|---|
| Propargyl alcohol | 2-Amino-2-methyl-3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanoic acid | Introduction of a hydrophilic handle for further functionalization. |
| Phenylacetylene | 2-Amino-2-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoic acid | Attachment of an aromatic moiety for studying molecular interactions. |
| Alkyne-modified biotin | Biotinylated this compound derivative | Use in affinity-based purification and detection methods. |
| Alkyne-functionalized fluorescein | Fluorescently labeled this compound derivative | Application in cellular imaging and tracking. |
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered triarylphosphine. thermofisher.com This reaction proceeds through the initial formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to yield the amide product and a phosphine (B1218219) oxide byproduct. sigmaaldrich.comnih.gov A key advantage of the Staudinger ligation is that it proceeds under mild, aqueous conditions and does not require a metal catalyst, making it highly suitable for biological applications. thermofisher.com
For this compound, the Staudinger ligation provides a powerful method for conjugating it to phosphine-containing molecules, such as peptides or reporter probes. Research has shown that the Staudinger ligation of α-azido acids proceeds with high yield and without epimerization at the α-carbon, preserving the stereochemical integrity of the amino acid. nih.gov
General Reaction Scheme:

Figure 2: Staudinger Ligation of this compound with an ortho-acylated triarylphosphine.
In addition to the ligation reaction, the azide group can be reduced to a primary amine using various reagents. A classic method is the Staudinger reduction, where the azide is treated with a triarylphosphine, such as triphenylphosphine (B44618), followed by hydrolysis of the intermediate aza-ylide to yield the amine and triphenylphosphine oxide. sigmaaldrich.com This transformation converts the azido-amino acid into a diamino acid derivative, which can be a valuable synthon for further chemical modifications.
Table 2: Azide Reduction of this compound
| Reducing Agent | Product | Reaction Type |
|---|---|---|
| Triphenylphosphine, then H₂O | 2,3-Diamino-2-methylpropanoic acid | Staudinger Reduction |
| H₂, Pd/C | 2,3-Diamino-2-methylpropanoic acid | Catalytic Hydrogenation |
Amino Group Transformations
The primary amino group at the α-position of this compound is a key site for derivatization, particularly in the context of peptide synthesis and the creation of peptidomimetics. Common transformations include acylation and the installation of protecting groups.
Acylation of the amino group to form an amide bond is a fundamental reaction. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or activated esters. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative.
Table 3: Common Amino Group Transformations
| Reagent | Product | Purpose |
|---|---|---|
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-2-Amino-3-azido-2-methylpropanoic acid | Amino group protection in peptide synthesis (acid-labile). organic-chemistry.org |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | N-Fmoc-2-Amino-3-azido-2-methylpropanoic acid | Amino group protection in peptide synthesis (base-labile). organic-chemistry.org |
| Acetyl chloride | N-Acetyl-2-amino-3-azido-2-methylpropanoic acid | N-terminal capping or modification of biological activity. |
| Benzoyl chloride | N-Benzoyl-2-amino-3-azido-2-methylpropanoic acid | Introduction of an aromatic moiety. |
Carboxylic Acid Derivatizations (e.g., Esterification, Amidation)
The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, most commonly esters and amides. These transformations are essential for modifying the solubility, reactivity, and biological properties of the molecule.
Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or by using reagents like thionyl chloride followed by the alcohol. nih.gov For example, reaction with methanol (B129727) and a catalyst will produce the corresponding methyl ester. Esterification is often employed to protect the carboxylic acid during subsequent reactions or to enhance the cell permeability of the molecule.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction generally requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This reaction is fundamental in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another.
Table 4: Carboxylic Acid Derivatization Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-amino-3-azido-2-methylpropanoate |
| Esterification | Benzyl alcohol, H₂SO₄ (cat.) | Benzyl 2-amino-3-azido-2-methylpropanoate |
| Amidation | Benzylamine, DCC | N-Benzyl-2-amino-3-azido-2-methylpropanamide |
| Amidation | Glycine methyl ester, EDC | 2-(2-Amino-3-azido-2-methylpropanamido)acetate |
Applications of 2 Amino 3 Azido 2 Methylpropanoic Acid in Complex Molecular Construction
Role in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net The unique structural features of 2-Amino-3-azido-2-methylpropanoic acid make it an invaluable component in the design and synthesis of novel peptidomimetics.
The presence of the azido (B1232118) group in this compound provides a chemical handle for its seamless integration into peptide and peptidomimetic backbones. researchgate.netmonash.edu This is primarily achieved through the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comscitechnol.com This reaction allows for the covalent linkage of the azido-functionalized amino acid to alkyne-containing molecules, including other amino acids or peptide fragments. The resulting 1,2,3-triazole linkage serves as a stable and isosteric replacement for the amide bond found in natural peptides. google.com
The integration of this azido-amino acid can be performed both in solution-phase synthesis and on solid-phase supports, making it compatible with standard peptide synthesis protocols. mdpi.com This versatility has enabled the creation of a diverse range of peptidomimetic structures with tailored properties. For instance, the incorporation of this compound can be used to introduce specific labels, crosslinkers, or other functional moieties into a peptide sequence, thereby modulating its biological activity or facilitating its study.
| Integration Strategy | Key Reaction | Resulting Linkage | Significance in Peptidomimetics |
| Solid-Phase Peptide Synthesis | CuAAC (Click Chemistry) | 1,4-disubstituted 1,2,3-triazole | Stable amide bond isostere, introduction of functionality. scitechnol.comgoogle.com |
| Solution-Phase Synthesis | CuAAC (Click Chemistry) | 1,4-disubstituted 1,2,3-triazole | Versatile for creating diverse molecular architectures. |
| Bioconjugation | CuAAC or SPAAC | 1,2,3-triazole | Attachment of peptides to other biomolecules or surfaces. nih.gov |
The conformational flexibility of peptides is often a hurdle in drug design, as it can lead to reduced binding affinity and selectivity for their biological targets. researchgate.net Introducing conformational constraints into the peptide backbone can pre-organize the molecule into its bioactive conformation, thereby enhancing its potency and specificity. mdpi.commdpi.com this compound serves as a valuable precursor for the synthesis of such conformationally constrained amino acid derivatives.
The azide (B81097) group can participate in intramolecular cyclization reactions, leading to the formation of cyclic amino acid analogues. For example, through a sequence of reactions, the azide can be reduced to an amine, which can then form a lactam with the carboxylic acid functionality. Furthermore, the triazole ring formed via click chemistry can itself act as a conformational constraint, influencing the local peptide backbone geometry. The synthesis of optically pure and conformationally restricted amino acids is a significant area of research in peptidomimetic and drug design. nih.govnih.gov
Bioorthogonal Ligation Chemistry in Chemical Biology
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.com These reactions have become indispensable tools for studying biomolecules in their native environment. The azide group of this compound is a key player in two of the most prominent bioorthogonal ligation reactions: the Staudinger ligation and the azide-alkyne cycloaddition. mdpi.com
The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an aza-ylide intermediate that can be trapped to form a stable amide bond. mdpi.com While groundbreaking, this reaction has been largely superseded by the more rapid and efficient azide-alkyne cycloadditions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole. However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that can react with azides without the need for a metal catalyst. By incorporating this compound into proteins or other biomolecules, researchers can selectively label and visualize these molecules in living cells using fluorescently tagged alkynes or cyclooctynes.
| Bioorthogonal Reaction | Reactants | Key Features | Application in Chemical Biology |
| Staudinger Ligation | Azide, Phosphine | First widely used bioorthogonal reaction; forms an amide bond. mdpi.com | Protein labeling and modification. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) Catalyst | High reaction rate, high yield, regioselective. | In vitro and in situ labeling of biomolecules. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | Copper-free, suitable for in vivo applications. | Live-cell imaging, in vivo labeling. |
Precursor in Heterocycle Synthesis, particularly 1,2,3-Triazoles
The azide functionality of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Most notably, it is a key building block for the construction of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes. mdpi.comgoogle.com The copper-catalyzed version of this reaction (CuAAC) provides exclusive formation of the 1,4-disubstituted triazole isomer, while the ruthenium-catalyzed reaction can yield the 1,5-disubstituted isomer. scitechnol.com
The 1,2,3-triazole ring is a valuable pharmacophore in medicinal chemistry due to its high chemical stability, aromaticity, and ability to participate in hydrogen bonding and dipole-dipole interactions. It is often considered a bioisostere of the amide bond. google.com By reacting this compound with a diverse range of alkynes, a library of novel triazole-containing compounds can be synthesized. These compounds can then be screened for various biological activities. The synthesis of 1,2,3-triazoles via this method is characterized by its efficiency, mild reaction conditions, and broad substrate scope.
Utilization in Materials Science for Polymer Functionalization
The unique bifunctional nature of this compound also lends itself to applications in materials science, particularly in the functionalization of polymers. nih.gov The amino and azido groups provide orthogonal handles for covalently attaching the molecule to polymer backbones or surfaces, thereby imparting new properties to the material.
One common strategy for polymer functionalization is "grafting," where polymer chains are attached to a substrate. This can be achieved through "grafting to," "grafting from," or "grafting through" methods. mdpi.com The amino group of this compound can be used to react with polymers containing electrophilic groups, effectively grafting the molecule onto the polymer. Subsequently, the azide group is available for further modification via click chemistry, allowing for the attachment of other polymers, biomolecules, or functional small molecules.
Advanced Analytical Methodologies for the Characterization of 2 Amino 3 Azido 2 Methylpropanoic Acid
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the molecular structure of 2-Amino-3-azido-2-methylpropanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms. The amino group protons (-NH₂) would likely appear as a broad singlet. The methyl group (-CH₃) protons would yield a singlet, and the methylene protons (-CH₂-) adjacent to the azido (B1232118) group would appear as another distinct signal system, potentially an AB quartet depending on their magnetic equivalence. The chemical shifts are influenced by the electronegativity of the adjacent functional groups. docbrown.info
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. docbrown.info Signals are expected for the carboxylic acid carbon, the quaternary α-carbon bonded to the amino and methyl groups, the methyl carbon, and the methylene carbon attached to the azido group. The chemical shifts provide insight into the electronic environment of each carbon atom. docbrown.info
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to exhibit several key absorption bands. The most prominent and diagnostic peak would be for the azide (B81097) (-N₃) asymmetric stretching vibration, which typically appears as a strong, sharp band in the range of 2100-2160 cm⁻¹. Other significant absorptions would include the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹). docbrown.infodocbrown.infonist.govnist.gov
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. In electron ionization (EI) mass spectrometry, the molecule would first form a molecular ion [M]⁺. docbrown.info Subsequent fragmentation would likely involve the loss of the azide group, the carboxylic acid group, or the methyl group. The resulting fragmentation pattern serves as a molecular fingerprint. docbrown.infonist.gov The base peak in the spectrum would correspond to the most stable fragment ion formed. docbrown.info
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Methyl Protons (-CH₃) | Singlet |
| Methylene Protons (-CH₂N₃) | Singlet or AB quartet | |
| Amino Protons (-NH₂) | Broad Singlet | |
| ¹³C NMR | Carboxyl Carbon (-COOH) | ~175-185 ppm |
| Quaternary Carbon (C-NH₂) | ~50-65 ppm | |
| Methylene Carbon (-CH₂N₃) | ~50-60 ppm | |
| Methyl Carbon (-CH₃) | ~20-30 ppm | |
| IR Spectroscopy | Azide Asymmetric Stretch (-N₃) | Strong, sharp peak at ~2100-2160 cm⁻¹ |
| Carboxyl O-H Stretch | Broad peak at ~2500-3300 cm⁻¹ | |
| Carbonyl C=O Stretch | Strong peak at ~1700-1725 cm⁻¹ | |
| Amino N-H Stretch | Medium peak(s) at ~3300-3500 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | Peak corresponding to C₄H₈N₄O₂ (m/z = 144.06) |
| Major Fragments | [M-N₂]⁺, [M-COOH]⁺, [M-CH₃]⁺, [M-N₃]⁺ |
Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purification of non-volatile compounds like amino acids. For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. A C18 column is typically used as the stationary phase, with a mobile phase consisting of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (such as acetonitrile or methanol). Detection is commonly achieved using a UV detector, as the carboxylic acid group provides some UV absorbance, or more advanced detectors like mass spectrometers (LC-MS).
Gas Chromatography (GC) is generally not suitable for the direct analysis of amino acids due to their low volatility and thermal instability. mdpi.commdpi.com To make them amenable to GC analysis, a derivatization step is required to convert the polar amino and carboxyl groups into more volatile, less polar functional groups. mdpi.com Common derivatization procedures for amino acids include:
Silylation: Reacting the molecule with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. mdpi.com
Esterification followed by Acylation: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester), and the amino group is then acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com Once derivatized, the compound can be separated on a suitable GC column and detected, often by a mass spectrometer (GC-MS). mdpi.com
Table 2: Chromatographic Methods for Analysis
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection | Notes |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer (e.g., formic acid) | UV, MS | Suitable for direct analysis and purification. |
| GC | Capillary column (e.g., DB-5) | Helium or Hydrogen | MS, FID | Requires prior derivatization to increase volatility. mdpi.com |
Stereochemical Purity Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)
Since this compound contains a chiral center at the α-carbon, it can exist as a pair of enantiomers. Determining the stereochemical purity, or enantiomeric excess (ee), is crucial.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful method for separating enantiomers. researchgate.netankara.edu.tr This can be achieved through two main approaches:
Direct Method: This involves using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. For amino acid analogues, common CSPs include those based on crown ethers, macrocyclic glycopeptides (like teicoplanin or vancomycin), or polysaccharide derivatives. researchgate.netankara.edu.trnih.gov The choice of mobile phase is critical for achieving good separation. nih.gov
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). A common CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). researchgate.net
NMR with Chiral Shift Reagents provides an alternative method for determining enantiomeric purity. Chiral shift reagents (CSRs), typically lanthanide complexes, can be added to the NMR sample. The CSR forms a complex with the analyte, and the magnetic environment for each enantiomer in the complex is different. This results in separate signals for the corresponding protons in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.
X-ray Diffraction Studies for Solid-State Structure Determination (e.g., for 2-azido-2-methylpropanoic acid)
Single-Crystal X-ray Diffraction is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This method requires the growth of a suitable single crystal of the compound.
The technique involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the electron density map of the molecule and thus determine the exact positions of all atoms.
An X-ray diffraction study of this compound would provide unambiguous information on:
The absolute stereochemistry of the chiral center.
Precise bond lengths and bond angles.
The conformation of the molecule in the crystal lattice.
Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While no public crystal structure data for this compound or the closely related 2-azido-2-methylpropanoic acid is currently available, this technique remains the gold standard for solid-state structural confirmation.
Emerging Research Directions and Innovative Applications for 2 Amino 3 Azido 2 Methylpropanoic Acid
Exploration of Unconventional Synthetic Pathways
The efficient synthesis of 2-amino-3-azido-2-methylpropanoic acid is crucial for its widespread adoption. While traditional methods for synthesizing azido (B1232118) amino acids often start from precursors like serine or involve diazotransfer reactions, research is turning towards more innovative and direct strategies. nih.gov A particularly promising and unconventional approach is the iron-catalyzed alkylazidation of dehydroamino acids. nih.govacs.org
This method involves the simultaneous addition of an azide (B81097) group and an alkyl group across the double bond of a dehydroalanine (B155165) derivative. Recent studies have demonstrated the feasibility of using peroxides as alkyl radical precursors in these reactions. acs.org For the synthesis of this compound, this pathway could be envisioned as follows:
Starting Material: An N-protected methyl 2,3-dehydroalaninate serves as the alkene substrate.
Reaction Conditions: The reaction would employ trimethylsilyl (B98337) azide (TMSN₃) as the azide source and a methyl radical precursor, such as tert-butyl peroxybenzoate, in the presence of an iron catalyst (e.g., Fe(OTf)₂). nih.gov
Outcome: This single-step reaction forms the quaternary α-carbon by introducing both the methyl and azido groups, directly yielding the protected form of the target amino acid. nih.govacs.org
This iron-catalyzed approach offers a more convergent and potentially higher-yielding route compared to multi-step syntheses that might involve creating the α-methyl center first, followed by functional group manipulation to introduce the azide. The versatility of this reaction could allow for the synthesis of a variety of α-alkyl-α-azido amino esters, significantly expanding the chemical space for this class of compounds. acs.org
| Synthetic Pathway | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Traditional Multi-Step Synthesis (e.g., from α-methylserine) | Starts with a pre-methylated precursor; involves functional group interconversion (hydroxyl to azido). | Relies on well-established chemical transformations. | nih.gov |
| Iron-Catalyzed Alkylazidation | Direct, three-component reaction involving a dehydroalanine derivative, an azide source, and a methyl radical precursor. | High atom economy, convergence, and potential for rapid access to the target molecule. | nih.govacs.org |
Expanded Applications in Bioorthogonal Chemistry for In Vitro and In Situ Studies
The azide group is a cornerstone of bioorthogonal chemistry, enabling covalent modification of biomolecules in complex biological environments. website-files.com this compound is an ideal candidate for these applications, where it can be metabolically incorporated into proteins and subsequently tagged using reactions that are inert to native biological functional groups. website-files.comescholarship.org
The primary bioorthogonal reactions involving azides are:
Staudinger Ligation: A reaction between the azide and a modified triarylphosphine to form a stable amide bond. escholarship.orgnih.gov
Azide-Alkyne Cycloaddition: This "click chemistry" reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained alkynes (SPAAC), forming a stable triazole linkage. acs.orgwebsite-files.com
The α-methyl group in this compound introduces a significant structural feature. α-Methylation is known to reduce the conformational variability of the amino acid residue, restricting the dihedral angles of the peptide backbone. enamine.net This conformational constraint can have several implications for bioorthogonal applications:
Modulated Reaction Kinetics: The steric hindrance from the α-methyl group could influence the rate of bioorthogonal ligation, a factor that must be characterized for in vitro and in situ labeling experiments.
Structural Stabilization: When incorporated into peptides or proteins, the compound can stabilize specific secondary structures, such as helices. This could be exploited to lock a biomolecule into a particular conformation for structural studies or to enhance its biological activity prior to or after bioorthogonal modification.
Proximity Effects: By restricting local conformation, the α-methyl group could pre-organize the azide handle and its attached biomolecule, potentially influencing the efficiency of subsequent labeling or the properties of the final conjugate.
These features make the compound a valuable tool for site-specific protein modification, enabling the attachment of fluorophores, drugs, or other labels to proteins in live cells with minimal perturbation to the biological system. website-files.comscience.gov
Design of Advanced Molecular Probes
The unique properties of this compound make it an attractive building block for the design of sophisticated molecular probes. The azide serves as a bioorthogonal attachment point for reporter molecules, while the α-methyl group provides a mechanism for tuning the probe's structural and functional properties. enamine.netchemimpex.com
Emerging applications in this area include:
Conformationally Constrained Peptide Probes: Peptides are used to target specific proteins or cellular processes. Incorporating this compound can rigidify the peptide backbone, potentially leading to higher binding affinity and selectivity for its target. enamine.net Following target binding, a reporter group (e.g., a fluorophore) can be attached via click chemistry for imaging purposes. chemimpex.com
Environment-Sensing Probes: The azide group itself can act as an infrared (IR) probe, as its vibrational frequency is sensitive to the local environment. The conformational rigidity imposed by the α-methyl group could reduce background signal fluctuations, potentially leading to more sensitive and precise measurements of local hydration or electric fields within a protein's active site.
Raman-Active Probes: The azide moiety can also serve as a bioorthogonal Raman reporter. science.gov By incorporating this amino acid into cell-surface proteins, techniques like surface-enhanced Raman scattering (SERS) microscopy could be used to visualize protein localization and dynamics with high sensitivity and specificity. science.gov
| Probe Type | Role of this compound | Potential Advantage | Reference |
|---|---|---|---|
| Targeted Fluorescent Probes | Provides a rigid scaffold for the peptide targeting moiety and a click handle for fluorophore attachment. | Increased binding affinity and specificity due to conformational constraint. | enamine.netchemimpex.com |
| Infrared (IR) Probes | The azide group acts as the IR reporter; the α-methyl group restricts local motion. | Potentially higher sensitivity to the local environment. | science.gov |
| Bioorthogonal Raman Probes | The azide functions as a small, non-perturbing Raman reporter for SERS imaging. | Enables live-cell imaging of metabolically labeled proteins. | science.gov |
Integration into Supramolecular Assemblies
The self-assembly of amino acids and peptides into ordered nanostructures is a rapidly growing field for the development of novel biomaterials. frontiersin.orgnih.gov this compound is a promising candidate for creating functional supramolecular materials, such as hydrogels, nanofibers, and nanotubes. nih.gov
The key features contributing to its potential in this area are:
Control over Self-Assembly: The α-methyl group restricts the conformational freedom of the molecule. enamine.net This reduction in entropy can favor specific intermolecular interactions (e.g., hydrogen bonding) and lead to more ordered and stable self-assembled structures compared to non-methylated analogues. It provides a powerful tool to direct the assembly process towards desired morphologies.
Post-Assembly Functionalization: The azide groups within the supramolecular structure would be exposed and available for modification via click chemistry. This allows the chemical and physical properties of the assembled material to be tailored post-fabrication. For example, bioactive molecules, cross-linkers, or imaging agents could be covalently attached to the surface of nanofibers or throughout the matrix of a hydrogel.
Hierarchical Structures: By co-assembling with other amino acid derivatives, it may be possible to create complex, hierarchical materials where the methylated residue dictates the local structure and stability, while other components introduce additional functionality.
This strategy opens the door to creating "smart" biomaterials where the bulk properties (e.g., stiffness, porosity) and surface chemistry can be precisely controlled, making them suitable for applications in tissue engineering, drug delivery, and biosensing. frontiersin.org
Q & A
Q. What waste management protocols are advised for azide-containing byproducts?
- Methodological Answer : Neutralize residual azides with sodium nitrite/acidic conditions to convert them to nitrogen gas. Treat aqueous waste with activated charcoal filtration. Document disposal per OSHA 29 CFR 1910.120 and EPA hazardous waste guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
